Ortho- vs. Meta- vs. Para-Bromophenylalanine: Comparative Binding Affinity in the Meditope–Cetuximab Fab System
In a systematic head-to-head comparison of bromophenylalanine positional isomers substituted at Phe3 of the meditope peptide, the ortho-bromo (2-Br) variant displayed an SPR-measured Kd of 15 µM with half-life (t₁/₂) of 0.270 s, compared to Kd >5.4 µM for the meta-bromo (3-Br) variant and Kd = 29 µM for the para-bromo (4-Br) diglycine-linked variant [1]. The ortho-bromo isomer thus exhibited intermediate affinity—weaker than the parent phenylalanine meditope (Kd = 0.17 µM) but measurably stronger than para-bromo (29 µM) and in a distinctly different kinetic regime from meta-bromo. Crystallographic analysis revealed that the ortho-Br atom approaches within 3.2 Å of the Tyr87 LC hydroxyl, while meta-Br is oriented away from Tyr87, forcing a non-native Leu5 conformation, and para-Br forms only weak halogen bonds with Tyr94 HC at 3.7–3.9 Å [1].
| Evidence Dimension | Binding affinity (SPR Kd) of meditope peptide variants to cetuximab Fab |
|---|---|
| Target Compound Data | F3(2-Br)F meditope: Kd = 15 µM, t₁/₂ = 0.270 s, RU = 1.8 |
| Comparator Or Baseline | F3(3-Br)F meditope: Kd >5.4 µM; F3(4-Br)F meditope (diglycine-linked): Kd = 29 µM; Parent F3F meditope: Kd = 0.17 µM |
| Quantified Difference | ~2-fold stronger affinity than para-bromo (15 vs. 29 µM); distinct binding pose from both meta- and para-bromo isomers |
| Conditions | Surface plasmon resonance (Biacore T100); cetuximab Fab immobilized (~5000 RU); disulfide-cyclized meditope peptides; pH 7.4 |
Why This Matters
Demonstrates that ortho-bromophenylalanine is not functionally interchangeable with meta- or para-bromo isomers in peptide ligand engineering; the specific 3.2 Å Br–Tyr87 interaction is unique to the ortho isomer and directly informs rational design of halogen-bonding interactions.
- [1] Bzymek, K.P.; Avery, K.A.; Ma, Y.; Horne, D.; Williams, J.C. Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes. Acta Crystallogr. F Struct. Biol. Commun. 2016, 72, 820–830. Table 2: F3(2-Br)F Kd = 15 µM, t₁/₂ = 0.270 s; F3(3-Br)F Kd >5.4 µM; F3(4-Br)F Kd = 29 µM. View Source
